BenchChemオンラインストアへようこそ!

Q-VD(OMe)-OPh

Apoptosis Caspase-3 Whole-Cell Assay

Q-VD(OMe)-OPh is the definitive pan-caspase inhibitor for studies where data fidelity is non-negotiable. Unlike Z-VAD-FMK, it eliminates confounding off-target effects: it does not inhibit NGLY1 (preventing autophagy induction) and alters 35% fewer genes in transcriptomic analyses. With 100-fold higher potency, complete apoptosis blockade is achieved at 10 µM without the cytotoxicity seen with FMK inhibitors. Documented in vivo efficacy at 1 mg/kg in stroke models and brain penetrability make it the only viable choice for CNS research. For clean, reproducible results in apoptosis, autophagy, and gene expression studies, this is the required tool.

Molecular Formula C27H27F2N3O6
Molecular Weight 527.5 g/mol
Cat. No. B1150353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQ-VD(OMe)-OPh
Synonyms(S)-methyl 5-(2,6-difluorophenoxy)-3-((S)-3-methyl-2-(quinoline-2-carboxamido)butanamido)-4-oxopentanoate
Molecular FormulaC27H27F2N3O6
Molecular Weight527.5 g/mol
Structural Identifiers
InChIInChI=1S/C27H27F2N3O6/c1-15(2)24(32-26(35)20-12-11-16-7-4-5-10-19(16)30-20)27(36)31-21(13-23(34)37-3)22(33)14-38-25-17(28)8-6-9-18(25)29/h4-12,15,21,24H,13-14H2,1-3H3,(H,31,36)(H,32,35)/t21-,24-/m0/s1
InChIKeyZZIXRXQNWVEGPY-URXFXBBRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Q-VD(OMe)-OPh Pan-Caspase Inhibitor: Key Specifications for Research Procurement


Q-VD(OMe)-OPh (also designated Q-VD-OPh or Q-VD-OPH) is a broad-spectrum, cell-permeable, and irreversible pan-caspase inhibitor characterized by a carboxy-terminal phenoxy group conjugated to valine and aspartate . This peptidyl compound inhibits recombinant caspases 1, 3, 7, 8, 9, 10, and 12 with IC50 values ranging from 25 to 430 nM, demonstrating efficacy across the three major apoptotic pathways: the intrinsic (caspase-9/3), extrinsic (caspase-8/10), and ER stress-mediated (caspase-12) cascades . The compound (CAS 1135695-98-5) is supplied as a crystalline solid with a molecular weight of 513.5 g/mol and is typically used at concentrations of 10–20 µM for complete apoptosis inhibition in cellular assays .

Why Q-VD(OMe)-OPh Cannot Be Simply Replaced by Z-VAD-FMK or Other Pan-Caspase Inhibitors


Generic substitution among pan-caspase inhibitors is not scientifically justified due to critical divergences in potency, off-target activity, and biological consequences. The widely used inhibitor Z-VAD-FMK, while historically common, exhibits approximately 100-fold lower potency in whole-cell apoptosis assays compared to Q-VD(OMe)-OPh . Moreover, Z-VAD-FMK acts as a potent off-target inhibitor of N-glycanase 1 (NGLY1), leading to substantial induction of cellular autophagy that confounds experimental interpretation, whereas Q-VD(OMe)-OPh does not engage this target . At the transcriptomic level, Z-VAD-FMK induces expression changes in 542 genes in chondrocytes compared to 351 genes affected by Q-VD(OMe)-OPh, indicating broader off-target transcriptional perturbation . These differences render the compounds non-interchangeable for rigorous apoptosis research or therapeutic development.

Quantitative Differentiation: Q-VD(OMe)-OPh vs. Z-VAD-FMK and Other Pan-Caspase Inhibitors


Cellular Apoptosis Inhibition Potency: Two-Order Magnitude Superiority Over Z-VAD-FMK

Q-VD(OMe)-OPh demonstrates approximately 100-fold higher potency than Z-VAD-FMK in inhibiting caspase-3 activity and DNA fragmentation in whole-cell environments. This difference is not attributable to differential membrane permeability, as confirmed by experimental controls . Q-VD(OMe)-OPh fully inhibits caspase-3 and caspase-7 activity at concentrations as low as 0.05 µM, whereas comparable inhibition with Z-VAD-FMK requires substantially higher concentrations .

Apoptosis Caspase-3 Whole-Cell Assay

Neutrophil Apoptosis Inhibition: 10,000-Fold Greater Potency Than Z-VAD-FMK

In primary human neutrophils, Q-VD(OMe)-OPh significantly decreases apoptosis starting at a concentration of 10 nM, whereas Z-VAD-FMK produces no detectable effect below 100 µM . This represents a 10,000-fold difference in the minimum effective concentration required to observe biological activity. Statistical analysis confirms significance at P<0.05, P<0.01, and P<0.001 for Q-VD(OMe)-OPh versus Z-VAD-FMK comparisons using one-way ANOVA with Bonferroni post-test correction .

Neutrophil Apoptosis Inflammation

Transcriptomic Specificity: 35% Fewer Genes Perturbed Than Z-VAD-FMK

RNA-Seq analysis in chondrocytes revealed that treatment with Q-VD(OMe)-OPh (designated OPH) significantly alters the expression of 351 genes compared to untreated controls, whereas Z-VAD-FMK (designated FMK) perturbs 542 genes . This represents a 35% reduction in the number of transcriptionally affected genes with Q-VD(OMe)-OPh. The genes uniquely affected by Z-VAD-FMK include many associated with pathological conditions such as osteoarthritis and rheumatoid arthritis .

Transcriptomics RNA-Seq Off-target Effects

Off-Target Autophagy Induction: Q-VD(OMe)-OPh Free from NGLY1 Inhibition

Z-VAD-FMK acts as a potent inhibitor of N-glycanase 1 (NGLY1), an endoglycosidase involved in ER-associated degradation (ERAD), leading to robust induction of autophagy as evidenced by GFP-LC3-positive puncta formation in HEK 293 cells . In contrast, Q-VD(OMe)-OPh does not inhibit NGLY1 and does not induce cellular autophagy, representing a clean alternative for experiments where caspase inhibition must be dissociated from ER stress and autophagic responses .

Autophagy NGLY1 Off-target ERAD

In Vivo Neuroprotection: 48% Infarct Volume Reduction in Neonatal Stroke Model

In a neonatal rat model of focal cerebral ischemia (middle cerebral artery electrocoagulation with transient common carotid artery occlusion), a single intraperitoneal injection of Q-VD(OMe)-OPh at 1 mg/kg significantly reduced infarct volume by 48% compared to vehicle-treated ischemic controls (12.6 ± 2.8 mm³ vs. 24.2 mm³ approximate control; n=16, P=0.006) with no mortality . A clear decrease in TUNEL-positive cells was also observed in Q-VD(OMe)-OPh-treated animals .

Stroke Neuroprotection In Vivo Ischemia

Toxicity Profile: No Cytotoxicity at High Concentrations vs. Z-VAD-FMK Limitations

Q-VD(OMe)-OPh exhibits no cytotoxic effects on cells even at extremely high concentrations, whereas Z-VAD-FMK can have nonspecific effects and become cytotoxic at high doses . The phenoxy group modification (carboxy-terminal o-phenoxy conjugation) significantly enhances specificity and reduces toxicity compared to the fluoromethylketone (FMK) warhead present in Z-VAD-FMK . This toxicity advantage has been consistently noted across multiple independent studies and vendor validations .

Cytotoxicity Safety Therapeutic Index

Evidence-Based Application Scenarios for Q-VD(OMe)-OPh Procurement


High-Sensitivity Apoptosis Studies Requiring Low Nanomolar Potency

For investigations requiring complete caspase inhibition with minimal compound exposure, Q-VD(OMe)-OPh's 100-fold greater potency relative to Z-VAD-FMK in whole-cell environments and its ability to inhibit neutrophil apoptosis starting at 10 nM make it the optimal choice. Use at 10 µM provides complete pan-caspase blockade across all major apoptotic pathways, whereas Z-VAD-FMK at comparable concentrations yields incomplete inhibition. This is particularly critical for studies involving primary cells or sensitive cell lines where high DMSO concentrations or compound-induced cytotoxicity must be avoided.

Transcriptomic and Off-Target-Sensitive Experimental Systems

When experimental readouts involve gene expression profiling, autophagy assessment, or ER stress monitoring, Q-VD(OMe)-OPh is strongly preferred over Z-VAD-FMK. The latter's potent off-target inhibition of NGLY1 induces autophagy and alters expression of 542 genes in chondrocytes versus 351 genes for Q-VD(OMe)-OPh . For RNA-Seq studies, proteomics analyses, or any assay where transcriptional fidelity is paramount, Q-VD(OMe)-OPh provides a cleaner pharmacological tool with reduced confounding variables.

In Vivo Neuroprotection and Blood-Brain Barrier Penetration Studies

For preclinical studies requiring systemic administration and CNS target engagement, Q-VD(OMe)-OPh offers demonstrated in vivo efficacy not achievable with Z-VAD-FMK due to the latter's poor brain penetrability and toxicity . Q-VD(OMe)-OPh significantly reduces dopamine depletion and prevents dopaminergic neuron loss in MPTP models of Parkinson's disease , and reduces infarct volume by 48% in neonatal stroke models at 1 mg/kg . These properties make it the preferred caspase inhibitor for neurodegenerative disease research and cerebral ischemia studies.

High-Concentration Apoptosis Blockade in Resistant Cell Types

For experiments requiring sustained or high-concentration caspase inhibition—such as studies in cells with high apoptotic thresholds, prolonged culture conditions, or combinatorial drug screening—Q-VD(OMe)-OPh's demonstrated lack of inherent cytotoxicity even at extremely high concentrations provides a critical safety margin. Z-VAD-FMK and Boc-D-FMK are known to exhibit nonspecific cytotoxicity at elevated doses , limiting their utility in such experimental designs. Q-VD(OMe)-OPh at concentrations up to 50 µM has been used in large-scale cancer cell line screening without toxicity concerns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Q-VD(OMe)-OPh

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.